molecular formula C24H17N3O4 B449531 2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B449531
M. Wt: 411.4g/mol
InChI Key: AJNDRRXAEWBDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

The synthesis of 2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with furfural to form the intermediate 5-(2-nitrophenyl)-2-furylmethanol. This intermediate is then reacted with anthranilic acid in the presence of a dehydrating agent to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming various substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential as a biological probe to study enzyme interactions and cellular processes.

    Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:

    2-(5-{2-nitrophenyl}-2-furyl)-3-phenylquinazolin-4(3H)-one: This compound lacks the dihydro moiety and exhibits different biological activities.

    2-(5-{2-nitrophenyl}-2-furyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: This compound has a similar structure but different substitution patterns, leading to variations in its pharmacological properties.

    2-(5-{2-nitrophenyl}-2-furyl)-3-phenyl-4(1H)-quinazolinone: This compound has a different arrangement of functional groups, resulting in unique chemical and biological characteristics.

Properties

Molecular Formula

C24H17N3O4

Molecular Weight

411.4g/mol

IUPAC Name

2-[5-(2-nitrophenyl)furan-2-yl]-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H17N3O4/c28-24-17-10-4-6-12-19(17)25-23(26(24)16-8-2-1-3-9-16)22-15-14-21(31-22)18-11-5-7-13-20(18)27(29)30/h1-15,23,25H

InChI Key

AJNDRRXAEWBDQT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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